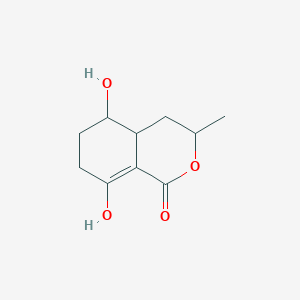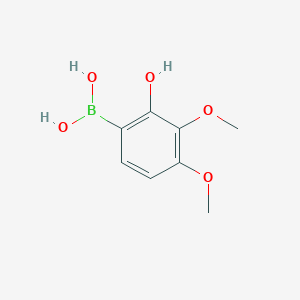
2-(Difluoromethyl)-3-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometil)-3-metilnaftaleno es un compuesto orgánico que pertenece a la clase de los naftalenos, que son hidrocarburos aromáticos policíclicos. Este compuesto se caracteriza por la presencia de un grupo difluorometil (-CF2H) y un grupo metil (-CH3) unidos al anillo de naftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común es la difluorometilación de derivados de naftaleno utilizando agentes difluorometilantes como TMSCF2H (trimetilsilil difluorometil) en condiciones libres de metales . Esta reacción se lleva a cabo a menudo en presencia de una base, como carbonato de potasio, y un solvente, como acetonitrilo, a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de 2-(Difluorometil)-3-metilnaftaleno puede involucrar procesos de difluorometilación a gran escala utilizando reactivos y condiciones similares a los de la síntesis de laboratorio. La escalabilidad de estas reacciones es crucial para producir cantidades suficientes del compuesto para diversas aplicaciones. Las técnicas avanzadas, como los reactores de flujo continuo, pueden emplearse para mejorar la eficiencia y el rendimiento del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Difluorometil)-3-metilnaftaleno puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar naftoquinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo difluorometil en un grupo metil.
Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir otros grupos funcionales en el anillo de naftaleno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador de paladio.
Sustitución: Reactivos como bromo (Br2) o ácido nítrico (HNO3) pueden facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Naftoquinonas
Reducción: 3-Metilnaftaleno
Sustitución: Varios naftalenos sustituidos dependiendo del reactivo utilizado.
Aplicaciones Científicas De Investigación
2-(Difluorometil)-3-metilnaftaleno tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a las propiedades únicas que confiere el grupo difluorometil.
Mecanismo De Acción
El mecanismo de acción de 2-(Difluorometil)-3-metilnaftaleno involucra su interacción con objetivos moleculares, como enzimas o receptores. El grupo difluorometil puede mejorar la afinidad de unión del compuesto a estos objetivos mediante la formación de fuertes enlaces de hidrógeno y el aumento de la lipofilia. Esto puede conducir a la modulación de vías biológicas y al ejercicio de efectos específicos, como la inhibición o activación de la actividad enzimática .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Trifluorometil)-3-metilnaftaleno
- 2-(Fluorometil)-3-metilnaftaleno
- 2-(Clorometil)-3-metilnaftaleno
Unicidad
2-(Difluorometil)-3-metilnaftaleno es único debido a la presencia del grupo difluorometil, que imparte propiedades distintas como una mayor estabilidad metabólica, una lipofilia mejorada y la capacidad de formar fuertes enlaces de hidrógeno. Estas características lo convierten en un compuesto valioso para diversas aplicaciones, particularmente en los campos farmacéutico y de la ciencia de los materiales .
Propiedades
Fórmula molecular |
C12H10F2 |
|---|---|
Peso molecular |
192.20 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7,12H,1H3 |
Clave InChI |
WSTDGDCQJAHETE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C=C1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




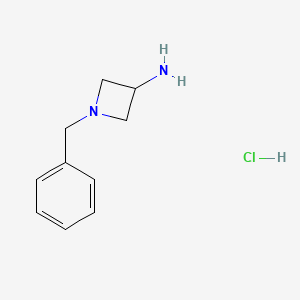

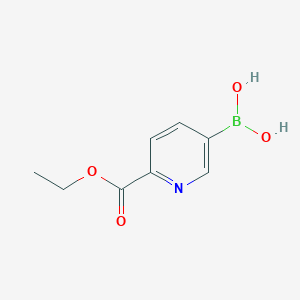
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
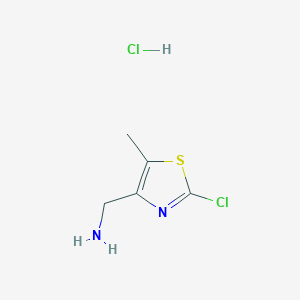
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
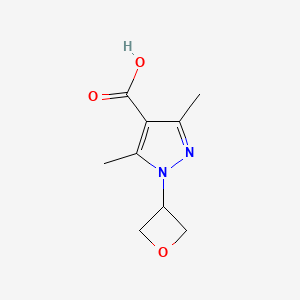
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)
